



Application Notes and Protocols for SRPIN803 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SRPIN803 is a potent, cell-permeable dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] It has demonstrated significant anti-angiogenic properties, making it a valuable tool for research in oncology and ophthalmology, particularly in the context of age-related macular degeneration.[1][2] These application notes provide detailed protocols for the use of SRPIN803 in cell culture, including cell viability assays, kinase inhibition assays, and an in vitro angiogenesis model. Additionally, we present a summary of its activity across various cell lines and its impact on key signaling pathways.

Mechanism of Action

SRPIN803 exerts its biological effects by inhibiting two key protein kinases:

- SRPK1: This kinase plays a crucial role in the regulation of splicing factors, particularly the serine/arginine-rich (SR) proteins. By phosphorylating these proteins, SRPK1 influences alternative splicing of various genes, including Vascular Endothelial Growth Factor (VEGF).
 [3][4][5][6] Inhibition of SRPK1 by SRPIN803 can alter the balance of VEGF isoforms, favoring the production of anti-angiogenic variants.
- CK2: This pleiotropic serine/threonine kinase is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[2][7][8][9] Dysregulation of CK2 activity is



a hallmark of many cancers. **SRPIN803**'s inhibition of CK2 contributes to its anti-proliferative and pro-apoptotic effects.[2][7]

Data Presentation

Table 1: Inhibitory Activity of SRPIN803 against Target

Kinases

Kinase	IC50
SRPK1	2.4 μM[1]
CK2	203 nM[1]

Table 2: Cytostatic and Cytotoxic Activity of SRPIN803 in

Human Cancer Cell Lines

Cell Line	Cancer Type	GI50 (μM)
A549	Lung Carcinoma	~61-79
Hcc827	Lung Adenocarcinoma	80-98[1][10]
PC3	Prostate Cancer	80-98[1][10]
U87	Glioblastoma	80-98[1][10]
HeLa	Cervical Cancer	~61-79
MCF7	Breast Adenocarcinoma	>100

Experimental Protocols General Cell Culture Conditions

The following human cancer cell lines can be cultured to assess the efficacy of **SRPIN803**:

• A549 (Lung Carcinoma): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11][12]



- MCF7 (Breast Adenocarcinoma): Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.[13]
- Hcc827 (Lung Adenocarcinoma): RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
- MRC5 (Normal Lung Fibroblast): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
- PC3 (Prostate Cancer): F-12K Medium supplemented with 10% FBS and 1% penicillinstreptomycin.
- HeLa (Cervical Cancer): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
- U87 (Glioblastoma): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.[12][13]

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of **SRPIN803** on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

- SRPIN803 (stock solution in DMSO)
- 96-well cell culture plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)



Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of SRPIN803 in complete medium. Remove the old medium from the wells and add 100 μL of the SRPIN803 dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

In Vitro Kinase Assay

This protocol can be adapted to measure the inhibitory activity of **SRPIN803** against SRPK1 and CK2.

Materials:

- Recombinant human SRPK1 or CK2 enzyme
- SRPIN803
- Kinase-specific substrate (e.g., myelin basic protein for SRPK1, synthetic peptide for CK2)
- Kinase assay buffer
- [y-32P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)



- P81 phosphocellulose paper (for radiolabeled assay)
- Scintillation counter or luminometer

Procedure (Radiolabeled Method):

- Prepare a reaction mixture containing kinase assay buffer, the respective kinase, and its substrate.
- Add varying concentrations of SRPIN803 or vehicle control (DMSO).
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting the mixture onto P81 paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition and determine the IC50 value.

Zebrafish Anti-Angiogenesis Assay

This in vivo assay provides a model for assessing the anti-angiogenic potential of **SRPIN803**.

Materials:

- Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))
- SRPIN803
- Embryo medium
- Microscope with fluorescence capabilities

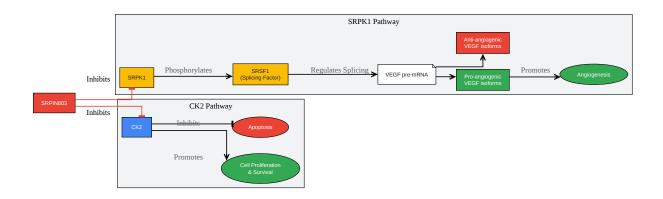
Procedure:



- Collect zebrafish embryos and maintain them in embryo medium.
- At 24 hours post-fertilization (hpf), dechorionate the embryos.
- Expose the embryos to various concentrations of **SRPIN803** (e.g., 10-100 μ M) or vehicle control (DMSO) in the embryo medium.
- Incubate the embryos at 28.5°C for 48-72 hours.
- At the end of the incubation period, anesthetize the embryos and mount them for imaging.
- Visualize the intersegmental vessels (ISVs) using a fluorescence microscope.
- Quantify the extent of angiogenesis by measuring the length or number of ISVs.
- Analyze the data to determine the effect of **SRPIN803** on blood vessel development.

Signaling Pathways and Experimental Workflows SRPIN803 Mechanism of Action



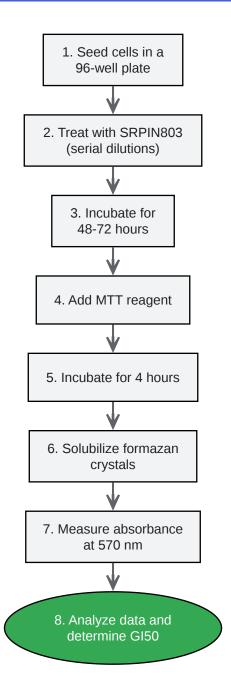


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Caption: SRPIN803 inhibits SRPK1 and CK2 signaling pathways.

Experimental Workflow for Cell Viability Assay



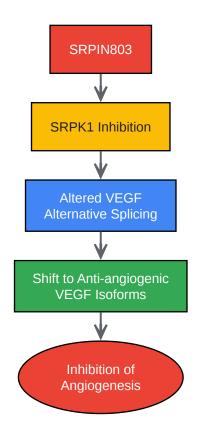


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Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship of SRPK1 Inhibition and Anti-Angiogenesis





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Caption: Logical flow from SRPK1 inhibition to anti-angiogenesis.

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